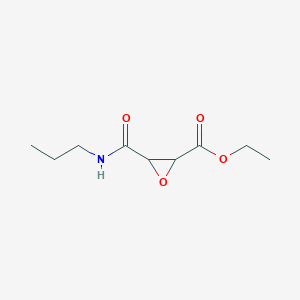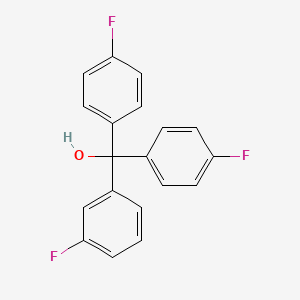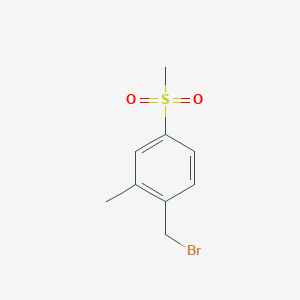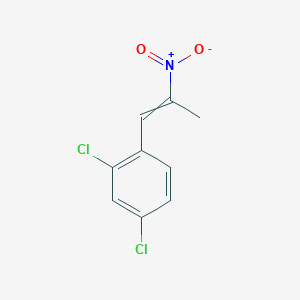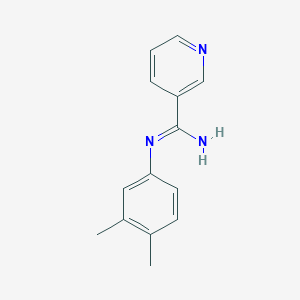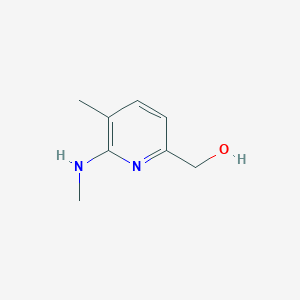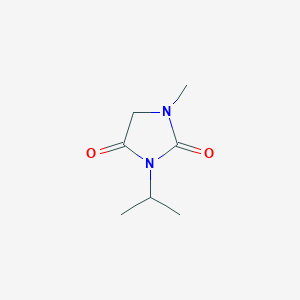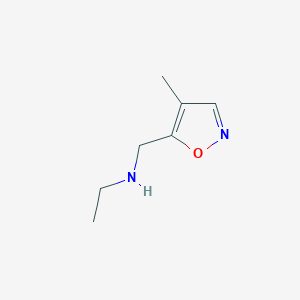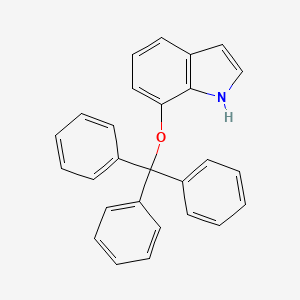
1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one
Übersicht
Beschreibung
1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is a compound that features a piperidine ring attached to an acenaphthene moiety Piperidine is a six-membered heterocyclic amine, while acenaphthene is a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one typically involves the reaction of acenaphthene with piperidine derivatives. One common method is the Friedel-Crafts acylation of acenaphthene with piperidine-4-one under acidic conditions. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: Formation of acenaphthene-1,2-dione or acenaphthene-1-carboxylic acid.
Reduction: Formation of 1-(Acenaphthene-1-yl)piperidine-4-ol.
Substitution: Formation of halogenated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is largely dependent on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The acenaphthene moiety may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes, thereby influencing its biological effects .
Vergleich Mit ähnlichen Verbindungen
Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit various biological activities.
Acenaphthene Derivatives: Compounds like acenaphthoquinone and spiroacenaphthylenes are structurally related and have been studied for their photochemical and pharmacological properties.
Uniqueness: 1-(1,2-Dihydroacenaphthylen-1-yl)piperidin-4-one is unique due to the combination of the piperidine and acenaphthene moieties, which may confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various applications.
Eigenschaften
Molekularformel |
C17H17NO |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-one |
InChI |
InChI=1S/C17H17NO/c19-14-7-9-18(10-8-14)16-11-13-5-1-3-12-4-2-6-15(16)17(12)13/h1-6,16H,7-11H2 |
InChI-Schlüssel |
QBTZALYOZZYCLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)C2CC3=CC=CC4=C3C2=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(3-Chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B8555339.png)
